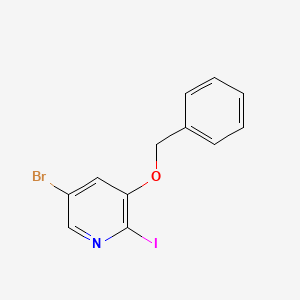

3-(Benzyloxy)-5-bromo-2-iodopyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Chemical Synthesis

The importance of pyridine derivatives in synthetic endeavors cannot be overstated. They are integral components in numerous drug molecules and are widely employed in the development of agrochemicals and organic materials. harvard.eduorganic-chemistry.org

In advanced organic synthesis, pyridine scaffolds serve as versatile platforms for the introduction of various functional groups. wikipedia.org The nitrogen atom within the ring not only influences the ring's reactivity but also provides a handle for modifications, such as N-alkylation or the formation of pyridinium (B92312) salts. This inherent reactivity allows for the construction of complex, multi-substituted aromatic systems that are often challenging to assemble through other means.

Pyridine is a fundamental building block in heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. acs.orgresearchgate.net The pyridine nucleus can be found in essential biomolecules, including the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and the coenzyme NAD. acs.org Its derivatives are central to the synthesis of a wide range of other heterocyclic systems.

Strategic Importance of Halopyridines as Synthetic Building Blocks

Halogenated pyridines, or halopyridines, are of paramount strategic importance in organic synthesis, acting as versatile precursors for more complex molecules. The presence of one or more halogen atoms on the pyridine ring provides reactive sites for a variety of chemical transformations.

Halopyridines are exceptionally useful in the formation of new carbon-carbon bonds, a fundamental process in the construction of molecular skeletons. They are common substrates in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orglibretexts.org These reactions allow for the coupling of the halopyridine with a wide range of organometallic or unsaturated partners, leading to the formation of biaryls, alkynylpyridines, and vinylpyridines, respectively.

Beyond carbon-carbon bond formation, the halogen atoms on a pyridine ring can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This nucleophilic aromatic substitution provides a direct route to a diverse array of functionalized pyridines. The differential reactivity of various halogens (I > Br > Cl) on the same pyridine ring can be exploited for selective, stepwise functionalization, further enhancing their synthetic utility.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H9BrINO |

|---|---|

Molekulargewicht |

390.01 g/mol |

IUPAC-Name |

5-bromo-2-iodo-3-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9BrINO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI-Schlüssel |

GARBVRYLQMWMPC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Halogenated Pyridines, Precursors, and Analogues

Direct Halogenation Approaches

Direct halogenation of the pyridine (B92270) ring is challenging due to its electron-deficient nature, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions that are common for benzene (B151609) and other electron-rich aromatics. nih.govacs.org Such reactions on pyridines often demand harsh conditions, like high temperatures and the use of strong Brønsted or Lewis acids, which can limit functional group tolerance and result in mixtures of regioisomers. chemrxiv.orgacs.org

Regioselective Halogenation of Pyridine Derivatives

Achieving regioselectivity in pyridine halogenation is critical for constructing complex molecules. The inherent reactivity of the pyridine ring favors substitution at the 3-position under electrophilic conditions, while nucleophilic and radical reactions often target the 2- and 4-positions. nih.gov Consequently, chemists have developed specialized methods to control the position of halogen installation.

Direct C–H functionalization has emerged as a powerful strategy for modifying pyridine scaffolds, aiming to install functional groups without the need for pre-functionalized starting materials. beilstein-journals.org This approach is highly atom-economical but must overcome the intrinsic low reactivity of pyridine C-H bonds. acs.org

One strategy involves activating the pyridine ring to make it more susceptible to functionalization. For instance, coordination of the pyridine nitrogen to a Lewis acid can increase the acidity of the C(2)-H bond, facilitating reactions at that position. acs.org Another approach is the formation of pyridine N-oxides, which alters the electronic properties of the ring. Halogenation of pyridine N-oxides using reagents like phosphoryl oxychloride (POCl₃) can provide access to 2-halo-substituted pyridines. acs.orgresearchgate.net This method is attractive due to the ease of N-oxide preparation and the crystallinity of many N-oxide intermediates, although regioselectivity can be substrate-dependent. acs.org

Electrochemical methods also offer a mild and sustainable route for halogenation. By introducing an amino directing group, the meta-position of pyridine derivatives can be selectively brominated using inexpensive and safe bromine salts at room temperature, without the need for chemical oxidants. acs.orgacs.org Radical-based C-H iodination protocols have also been developed, allowing for the iodination of both electron-rich and electron-poor pyridines. rsc.orgrsc.org

Table 1: Comparison of C-H Functionalization Strategies for Pyridine Halogenation

| Strategy | Position Selectivity | Reagents/Conditions | Advantages | Limitations | Citations |

|---|---|---|---|---|---|

| Lewis Acid Catalysis | C-2 | Nickel/Lewis Acid (e.g., AlMe₃) | Direct C-H activation, mild conditions | Requires catalyst system | acs.org |

| N-Oxide Formation | C-2, C-4, C-6 | POX₃, SO₂Cl₂, Oxalyl Chloride | Easy preparation of starting material | Regioselectivity can be substrate-dependent, harsh conditions sometimes required | nih.govacs.org |

| Electrochemical (with Directing Group) | C-3 (meta) | Amino directing group, TBABr, MeCN/HOAc | Mild, sustainable, no external oxidants | Requires installation/removal of directing group | acs.orgacs.org |

| Radical Iodination | C-3 and C-5 | K₂S₂O₈, NaI, MnSO₄ | Tolerates electron-rich and -poor pyridines | Can lead to di-iodinated products | rsc.orgrsc.org |

A novel and highly selective method for the 4-position halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govnih.gov This two-step strategy circumvents the typical reactivity patterns of the pyridine ring. First, a heterocyclic phosphine is installed at the 4-position of a pyridine, forming a pyridylphosphonium salt. In the second step, this phosphonium (B103445) group is displaced by a halide nucleophile (e.g., from LiCl, LiBr, or LiI), yielding the 4-halopyridine. nih.govnih.gov

The key to this method's success is the design of the phosphine reagents, which incorporate electron-deficient pyridine ligands. nih.gov This design makes the resulting phosphonium salts more electrophilic and thus more reactive toward displacement by halide nucleophiles. nih.gov Computational studies support a stepwise SNAr mechanism where the elimination of the phosphine is the rate-determining step. nih.govnih.govacs.org This method is effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex pharmaceutical molecules. nih.govresearchgate.net

Table 2: Phosphine-Reagent Mediated Halogenation of Pyridines

| Feature | Description | Citations |

|---|---|---|

| Selectivity | C-4 Position | nih.govnih.gov |

| Mechanism | 1. Formation of 4-pyridylphosphonium salt. 2. Nucleophilic aromatic substitution (SNAr) with halide. | nih.govnih.govacs.org | | Key Reagents | Designed heterocyclic phosphines, halide source (e.g., LiCl, LiBr) | nih.govnih.gov | | Advantages | High regioselectivity, applicable to complex and unactivated pyridines | nih.govresearchgate.net | | Scope | Chlorination, Bromination, Iodination | nih.gov |

To address the longstanding challenge of selectively functionalizing the 3-position of pyridines under mild conditions, an innovative strategy utilizing Zincke imine intermediates has been developed. chemrxiv.orgnsf.govchemrxiv.org This method involves a temporary transformation of the aromatic pyridine into a more reactive, non-aromatic intermediate. chemrxiv.orgresearchgate.net

The process consists of a three-step sequence:

Ring-Opening: The pyridine reacts with a Zincke salt and an amine (e.g., dibenzylamine) to open the ring, forming a reactive, acyclic azatriene known as a Zincke imine. nsf.govalfa-chemistry.com This step effectively converts the electron-deficient heterocycle into a series of polarized alkenes. nsf.gov

Halogenation: The Zincke imine intermediate undergoes highly regioselective electrophilic halogenation at what will become the 3-position of the pyridine ring. This reaction proceeds under mild conditions using standard halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nsf.govresearchgate.net

Ring-Closing: The halogenated intermediate is then treated with ammonium (B1175870) acetate (B1210297) to close the ring and re-aromatize, yielding the 3-halopyridine product. chemrxiv.orgnsf.gov

This "one-pot" protocol is compatible with a wide range of functional groups and has been successfully applied to the late-stage halogenation of complex drug molecules. chemrxiv.orgnsf.govresearchgate.net Mechanistic studies have shown that the selectivity-determining step can change depending on the halogen electrophile used. nsf.gov

Selective Introduction of Halogens (e.g., Iodine, Bromine)

The synthesis of multi-halogenated pyridines like 3-(Benzyloxy)-5-bromo-2-iodopyridine requires precise control over the introduction of different halogens. The methods often depend on the existing substituents on the pyridine ring, which can direct the position of subsequent halogenation.

Bromination: Traditional bromination of pyridine requires extreme conditions, such as reacting with elemental bromine at over 300 °C, to obtain 3-bromopyridine. acs.orggoogle.com Milder methods are available for activated pyridines. For example, pyridines bearing electron-donating groups like hydroxy, amino, or methoxy (B1213986) can be regioselectively brominated with N-bromosuccinimide (NBS) under gentle conditions. researchgate.netthieme-connect.com The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) often starts with the bromination of 2-aminopyridine (B139424) at the 5-position using NBS. ijssst.info

Iodination: Direct iodination of pyridines is also challenging due to the low reactivity of iodine as an electrophile. nih.gov Effective iodination often requires an activating agent or a different reaction pathway. A radical-based protocol using reagents like potassium persulfate (K₂S₂O₈) and sodium iodide allows for the C-3 and C-5 iodination of pyridines. rsc.orgrsc.org For the synthesis of 2-amino-5-bromo-3-iodopyridine, the intermediate 2-amino-5-bromopyridine (B118841) is iodinated at the 3-position using reagents such as N-iodosuccinimide (NIS) or a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃). ijssst.info More advanced methods use sulfonyl hypoiodites, generated in situ, for the selective C-H iodination of various heteroarenes, which can be more effective than NIS for less electron-rich substrates. acs.org

Introduction of Oxygen-Containing Functional Groups (e.g., Benzyloxy)

The benzyloxy group in the target compound is typically introduced via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This involves reacting a pyridinol (hydroxypyridine) or a halopyridine with benzyl (B1604629) alcohol or a benzyl halide, respectively.

A convenient protocol for preparing 2-benzyloxypyridine involves heating a mixture of 2-chloropyridine (B119429) with benzyl alcohol and solid potassium hydroxide (B78521) in toluene. beilstein-journals.org This method serves as an efficient way to install the benzyloxy group onto the pyridine ring. The resulting 2-benzyloxypyridine can then be a substrate for subsequent halogenation steps. For instance, bromination of 2-benzyloxypyridine can be followed by iodination to build up the desired halogenation pattern.

Table 3: Methods for the Synthesis of Benzyloxypyridines

| Starting Material | Reagents | Product | Reaction Type | Citations |

|---|---|---|---|---|

| 2-Chloropyridine | Benzyl alcohol, KOH, Toluene | 2-Benzyloxypyridine | Nucleophilic Aromatic Substitution | beilstein-journals.org |

| 4-Chloropyridone | Benzyl bromide, Ag₂CO₃, Benzene | 2-Benzyloxypyridine derivative | Williamson Ether Synthesis | |

| Alcohol Substrate | 2-Benzyloxypyridine, Methyl triflate, MgO | Benzyl Ether of Substrate | Benzyl Transfer | beilstein-journals.org |

Nucleophilic Aromatic Substitution Routes for Benzyloxylation

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for introducing a benzyloxy group onto a pre-halogenated pyridine ring. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.orgyoutube.comyoutube.comyoutube.com In the context of synthesizing this compound, an SNAr reaction would typically involve the displacement of a halide at the 3-position by a benzyl oxide nucleophile.

However, the success of this approach is highly dependent on the nature of the substituents already present on the pyridine ring. For a dihalo-substituted pyridine, the position of the incoming nucleophile is directed by the electronic properties of the ring and the relative lability of the existing halogen atoms. Generally, electron-withdrawing groups on the ring are necessary to facilitate the attack of the nucleophile and stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Halogenated Pyridines

| Factor | Influence on Reaction |

| Electron-withdrawing groups | Activate the ring towards nucleophilic attack and stabilize the intermediate. libretexts.orgyoutube.com |

| Leaving group ability | The rate of substitution is influenced by the nature of the leaving group (I > Br > Cl > F). |

| Position of substituents | Ortho and para positions relative to the leaving group are strongly activating. libretexts.orgyoutube.com |

| Nucleophile strength | A strong nucleophile, such as sodium benzyloxide, is typically required. |

Alkylation Reactions for Benzyloxy Moiety Introduction

An alternative and often more direct method for introducing the benzyloxy group is through the Williamson ether synthesis. This reaction involves the O-alkylation of a corresponding hydroxypyridine precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. For the synthesis of this compound, this would necessitate the prior synthesis of 5-bromo-2-iodo-3-hydroxypyridine.

The reaction proceeds via the deprotonation of the hydroxyl group by a suitable base to form a pyridinolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.

Table 2: Common Reagents for O-Benzylation of Hydroxypyridines

| Reagent Type | Examples | Role in Reaction |

| Benzylating Agent | Benzyl bromide, Benzyl chloride | Source of the benzyloxy group. |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | Deprotonates the hydroxyl group to form the nucleophile. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (ACN), Tetrahydrofuran (B95107) (THF) | Provides a suitable medium for the reaction. |

Multi-Step Synthesis of Dihalo-Functionalized Pyridines

The construction of dihalo-functionalized pyridines like the target compound often requires a carefully planned sequence of reactions to achieve the desired regioselectivity.

A common strategy involves the sequential introduction of the halogen atoms onto a pyridine precursor. For instance, starting with a substituted pyridine, one might first introduce a bromine atom at a specific position, followed by the introduction of an iodine atom at another. The order of these steps is critical and is often dictated by the directing effects of the substituents already present on the ring.

Recent advancements have explored novel methods for the regioselective halogenation of pyridines. One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnih.govnsf.govresearchgate.netchemrxiv.org This approach allows for the transformation of an electron-deficient pyridine into a more reactive acyclic intermediate, facilitating halogenation at positions that are otherwise difficult to functionalize. nih.govnih.gov For example, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can be used as halogen sources in this sequence. nih.govnsf.gov

The synthesis of analogous bromo-iodopyridines provides valuable insights into the reactivity and functionalization of these heterocyclic systems. For example, the synthesis of 2-amino-5-bromo-3-iodopyridine has been achieved from 2-aminopyridine through a two-step process of bromination with NBS followed by iodination with iodine. ijssst.inforesearchgate.net This process has been optimized to achieve high yields, with the bromination step yielding up to 95.0% and the iodination step reaching 73.7%. ijssst.inforesearchgate.net

Another relevant analogue is 5-bromo-2-iodopyridine (B1269129), which can be synthesized from precursors like 2-amino-5-bromopyridine N-oxide or 2,5-dibromopyridine. chemicalbook.com The synthesis of 2-bromo-4-iodopyridine (B27774) has also been reported through various routes. chemicalbook.com Furthermore, methods for the preparation of 3,5-dibromo-4-iodopyridine (B1430625) have been developed, for instance, through the diazotization of 3,5-dibromo-4-aminopyridine followed by a halogen exchange reaction. google.com

Optimization and Scalability in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of halogenated pyridines, this includes maximizing yields, minimizing the formation of byproducts, and developing purification methods that are amenable to large-scale production.

Transition Metal-Catalyzed Cross-Coupling Reactions at Pyridine Halogen Sites

The presence of two different halogen atoms on the pyridine core of this compound, along with the inherent electronic properties of the pyridine ring, dictates the regioselectivity of cross-coupling reactions. In palladium-catalyzed processes, the reactivity of halogens typically follows the order I > Br > Cl > F. Consequently, the carbon-iodine bond at the C2 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond at the C5 position. Furthermore, for polyhalogenated pyridines, oxidative addition is generally favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom, which makes these positions more electrophilic. nih.gov This inherent reactivity difference is the cornerstone of sequential functionalization strategies for this class of compounds.

Palladium catalysis is a dominant tool for forging new carbon-carbon and carbon-heteroatom bonds, and its application to dihalopyridines has been extensively studied. researchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov For substrates like this compound, these reactions proceed with high regioselectivity, targeting the C2-iodo position preferentially.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used palladium-catalyzed cross-coupling reactions due to the stability and low toxicity of the boron reagents. nih.gov In the case of polyhalogenated pyridines, this reaction can be performed with high chemoselectivity.

For this compound, the Suzuki-Miyaura coupling is expected to occur exclusively at the C2-iodo position. This high degree of selectivity is demonstrated in similar systems, such as the reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids. nih.gov In these cases, palladium acetate-catalyzed, ligand-free conditions in an aqueous medium lead to the selective substitution of the chlorine atom at the C2 position, leaving the chlorines at C3 and C5 untouched. nih.govresearchgate.net This provides 3,5-dichloro-2-arylpyridines in high yields. nih.gov This precedent strongly supports that the coupling of this compound with an arylboronic acid would selectively yield a 2-aryl-3-(benzyloxy)-5-bromopyridine, a versatile intermediate for subsequent functionalization at the C5-bromo position.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product (Yield %) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 3,5-Dichloro-2-phenylpyridine (95%) |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 3,5-Dichloro-2-(p-tolyl)pyridine (96%) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine (93%) |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 3,5-Dichloro-2-(4-chlorophenyl)pyridine (90%) |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for introducing alkynyl moieties into aromatic and heteroaromatic systems.

Given the differential reactivity of the C-I and C-Br bonds, the Sonogashira coupling of this compound with a terminal alkyne will selectively occur at the C2 position. This allows for the synthesis of 2-alkynyl-3-(benzyloxy)-5-bromopyridines. The principles of regioselectivity in polyhalogenated pyridines are well-documented. For instance, a study on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrated that sequential and selective alkynylation is possible by carefully controlling the reaction conditions. nih.gov By adjusting stoichiometry and catalyst systems, it is possible to achieve mono-, di-, tri-, and even tetra-alkynylated products, highlighting the fine control that can be exerted in these systems. nih.gov This control is directly applicable to this compound for its stepwise elaboration.

| Substrate | Alkyne | Catalyst System | Solvent/Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | (Triisopropylsilyl)acetylene (1.1 eq) | Pd(PPh₃)₄, CuI | THF/NEt₃ | Mono-alkynylated at C2 | 85 |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄, CuI | THF/NEt₃ | Di-alkynylated at C2, C6 | 71 |

| 2-Chloro-3,5-dibromo-6-(phenylethynyl)pyridine | (Trimethylsilyl)acetylene (1.5 eq) | PdCl₂(PPh₃)₂, CuI | THF/NEt₃ | Di-alkynylated at C6, C5 | 65 |

The Kumada coupling, the first reported transition-metal-catalyzed cross-coupling reaction, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org It is a powerful method for forming C-C bonds, catalyzed by either nickel or palladium complexes. wikipedia.org The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. nrochemistry.com

For this compound, the Kumada coupling is predicted to proceed with high selectivity at the more labile C2-iodo position. This allows for the introduction of a wide range of alkyl, vinyl, or aryl groups by reacting the substrate with the corresponding Grignard reagent. While the inherent reactivity of the C-X bond usually dictates the outcome, it has been shown in systems like 2,4-dichloropyridines that ligand choice can, in some cases, reverse the expected selectivity, favoring reaction at the C4 position. nih.gov However, for a 2-iodo-5-bromo substituted pyridine, the electronic and bond-strength differences are so pronounced that selective coupling at C2 is the overwhelmingly favored pathway.

| Halopyridine Substrate | Grignard Reagent | Catalyst | Product Position of Coupling | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyridine | 2-Pyridylmagnesium bromide | Pd(OAc)₂/IPr | C4 | 78 | nih.gov |

| 2-Chloropyridine | Ethylmagnesium bromide | NiCl₂(dppe) | C2 | 95 | |

| 3-Bromopyridine | Phenylmagnesium bromide | NiCl₂(dppf) | C3 | 97 |

The Negishi coupling employs organozinc reagents, which are known for their high functional group tolerance and reactivity, making them suitable for the synthesis of complex molecules. wikipedia.org The palladium-catalyzed reaction can couple sp³, sp², and sp hybridized carbon atoms to an aryl or vinyl halide. wikipedia.org

The application of the Negishi coupling to this compound would result in a highly regioselective reaction at the C2-iodo position. The organozinc reagent, prepared either by transmetalation from an organolithium or Grignard reagent or by direct insertion of zinc into an organic halide, would cleanly displace the iodide. orgsyn.org This methodology is particularly powerful for creating pyridine-containing biaryls and other complex structures. orgsyn.orgresearchgate.net Studies on other halopyridines have confirmed that C2-functionalization is efficient, providing a reliable route for substitution at the position alpha to the ring nitrogen. acs.org

| Halopyridine Substrate | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | (4-methoxyphenyl)zinc chloride | Pd(PPh₃)₄ | 2-(4-methoxyphenyl)pyridine | 98 | orgsyn.org |

| 3-Iodopyridine | (4-fluorophenyl)zinc chloride | Pd(dba)₂/P(o-tol)₃ | 3-(4-fluorophenyl)pyridine | 85 | orgsyn.org |

| 2,4-Dichloropyridine | (2-Thienyl)zinc chloride | Pd(OAc)₂/IPr | 2-Chloro-4-(2-thienyl)pyridine | 85 | nih.gov |

| 5-Bromo-2-iodopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 5-Bromo-2,2'-bipyridine | N/A | sigmaaldrich.com |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin (organostannane) reagent. organic-chemistry.org A key advantage of this reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, although their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org The mechanism proceeds through the conventional catalytic cycle. uwindsor.ca

For this compound, the Stille reaction offers another highly selective method for functionalization at the C2 position. The greater reactivity of the C-I bond ensures that the organostannane reagent will couple at this site, leaving the C-Br bond available for subsequent transformations. uwindsor.ca This reaction is versatile, allowing for the introduction of aryl, vinyl, and alkynyl groups. wikipedia.org The reaction provides a robust method for constructing complex pyridine derivatives from readily available organotin precursors. orgsyn.org

| Organic Halide | Organostannane Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | Styrene | 91 | organic-chemistry.org |

| 4-Bromoacetophenone | (4-Methoxyphenyl)tributyltin | PdCl₂(PPh₃)₂ | 4-Acetyl-4'-methoxybiphenyl | 91 | organic-chemistry.org |

| 1-Iodonaphthalene | (Furan-2-yl)tributyltin | Pd(PPh₃)₄ | 1-(Furan-2-yl)naphthalene | 89 | youtube.com |

| Vinyl Bromide | Phenyltributyltin | Pd(PPh₃)₄ | Styrene | 100 | wikipedia.org |

Chemo- and Regioselectivity in Dihalopyridines

In dihalopyridines, chemo- and regioselectivity determine which halogen atom reacts and at which position. Chemoselectivity refers to the preferential reaction of one functional group over another, such as the selective reaction of an iodine atom in the presence of a bromine atom. Regioselectivity concerns the preferential reaction at one position over another on the aromatic ring, for instance, at the C2 versus the C4 position.

In cross-coupling reactions involving substrates with multiple halogens, such as this compound, the identity of the halogen is a primary determinant of reactivity. The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl. online-learning-college.comlibretexts.org This selectivity is primarily attributed to the differences in carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal catalyst like palladium(0), which is often the rate-determining step in the catalytic cycle.

As you descend the halogen group in the periodic table, the atoms become larger, and the strength of the electrostatic attraction between the nucleus and the outer electrons decreases. online-learning-college.comsavemyexams.com This results in weaker C-X bonds for heavier halogens. Consequently, the C-I bond in this compound is the most labile, and selective functionalization at the C2 position can be achieved under carefully controlled conditions, leaving the C-Br bond at the C5 position intact for subsequent transformations. This hierarchical reactivity allows for sequential, site-selective cross-coupling reactions.

Table 1: General Reactivity Trend of Halogens in Cross-Coupling Reactions

| Halogen | Relative Reactivity | Rationale |

|---|---|---|

| Iodine (I) | Highest | Lowest C-X bond dissociation energy, most readily undergoes oxidative addition. |

| Bromine (Br) | Intermediate | Stronger C-X bond than iodine. |

This table summarizes the generally observed reactivity order for halogens in palladium-catalyzed cross-coupling reactions.

The position of the halogen on the pyridine ring significantly influences its reactivity. In nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, leaving groups at the C2 and C4 positions are generally more reactive than those at the C3 position. stackexchange.comstackexchange.com This is because for reactions involving attack at the C2 or C4 positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides substantial stabilization. stackexchange.comstackexchange.com Such stabilization is not possible when the reaction occurs at the C3 position. stackexchange.com

In the context of palladium-catalyzed cross-coupling of dihalopyridines, halides adjacent to the ring nitrogen (C2 or C6) are conventionally more reactive. nsf.govdigitellinc.com This enhanced reactivity is often attributed to the lower C-X bond dissociation energy at this site and favorable interaction with the catalyst. digitellinc.com However, the C4 position is also electronically activated. In 2,4-dihalopyrimidines, for instance, the C4 position is typically favored in substitution reactions due to having both a weaker C-X bond and a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient. digitellinc.com While steric hindrance from the nitrogen lone pair can make the C2 position less accessible than the C4 position for an incoming nucleophile, the coordination of the pyridine nitrogen to the metal center can direct the catalyst to the C2 position in cross-coupling reactions. stackexchange.com The ultimate regiochemical outcome often depends on a subtle balance between electronic effects, steric factors, and the specific reaction conditions employed. stackexchange.comdigitellinc.com

While the inherent electronic properties of a dihalopyridine substrate establish a baseline for reactivity, the choice of ligand coordinated to the metal catalyst can override these innate tendencies. nsf.govnih.gov This principle of ligand-controlled regioselectivity is a powerful tool in synthesis. For example, while conventional palladium catalysts typically favor reaction at the C2 position in 2,4-dihalopyridines, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr and IPr, has been shown to dramatically reverse this selectivity, favoring reaction at the C4 position. nsf.govnih.gov

This switch in selectivity is believed to arise from the ligand's influence on the mechanism of oxidative addition. nih.govresearchgate.net Mechanistic studies suggest that different ligands can promote oxidative addition through distinct pathways involving different catalyst species (e.g., 12e⁻ Pd(0) vs. 14e⁻ Pd(0)), which exhibit different site preferences. nih.govresearchgate.net The ability to invert regioselectivity by simply changing the ligand provides a highly flexible strategy for accessing different constitutional isomers from a single starting material. nih.govbohrium.comnsf.gov

Table 2: Effect of Ligand on Regioselectivity in 2,4-Dichloropyridine Cross-Coupling

| Catalyst System | C4:C2 Selectivity Ratio | Reference |

|---|---|---|

| Pd(OAc)₂ / PPh₃ | Low (Favors C2) | nsf.gov |

This table illustrates how the choice of ligand can dramatically invert the regioselectivity of Suzuki-Miyaura cross-coupling reactions.

The specific form, or speciation, of the palladium catalyst present under reaction conditions can profoundly impact the regiochemical outcome of a cross-coupling reaction. acs.org It is increasingly recognized that a single palladium precatalyst can generate multiple catalytically active species, including mononuclear palladium complexes, palladium clusters (Pdn), and palladium nanoparticles (PdNPs). nsf.govacs.org These different species can exhibit distinct catalytic activities and selectivities.

For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically yield the C2-arylated product. acs.org However, by altering reaction conditions to favor the formation of palladium nanoparticles—for example, by using a low ligand-to-palladium ratio in the presence of a quaternary ammonium salt—a dramatic switch in regioselectivity can occur, leading to the preferential formation of the C4-arylated product. acs.org This reversal highlights that catalyst speciation can be a dominant factor controlling site-selectivity, sometimes even more so than the inherent electronic properties of the substrate. acs.org The ability to control the reaction outcome by directing the catalyst towards a specific speciation opens up new avenues for achieving unconventional selectivity in the functionalization of dihalopyridines. nsf.govacs.org

Organometallic Intermediates and Their Transformations

The conversion of a carbon-halogen bond to a carbon-metal bond is a fundamental strategy for activating otherwise unreactive positions for carbon-carbon or carbon-heteroatom bond formation. For dihalopyridines like this compound, the selective formation of organometallic intermediates is a key step in many synthetic routes.

Grignard reagents (R-MgX) are powerful nucleophiles widely used in organic synthesis. wikipedia.org They are typically formed by the reaction of an organic halide with magnesium metal. libretexts.org However, for polyhalogenated systems, a more selective method is the halogen-magnesium exchange reaction, where an existing organomagnesium compound is used to swap a halogen atom on the substrate. nih.gov

In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for a highly selective iodo-magnesium exchange. Reacting the compound with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) results in the selective exchange of the iodine atom at the C2 position, yielding the corresponding magnesium derivative. nih.govsigmaaldrich.com The more stable C-Br bond at the C5 position remains unaffected under these conditions. This process generates a nucleophilic center at the C2 position, which can then be reacted with a wide range of electrophiles to introduce new functional groups, all while preserving the bromine atom for potential future transformations. nih.govyoutube.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dibromopyridine |

| 2,4-Dichloropyridines |

| 5-Bromo-2-iodopyridine |

| Isopropylmagnesium chloride |

| Palladium(II) acetate |

| Triphenylphosphine |

| Pd(PEPPSI)(IPr) |

| SIPr |

| IPr |

| Magnesium |

Organozinc Reagent Generation

The formation of organozinc reagents from dihalopyridines is a cornerstone of their synthetic utility, enabling subsequent carbon-carbon bond-forming reactions. The direct insertion of zinc metal into a carbon-halogen bond is a common and effective method for this transformation. nih.gov For dihalopyridines such as this compound, the insertion is highly selective. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, zinc insertion occurs preferentially at the C-2 position.

The efficiency of this process can be significantly enhanced by activating the zinc metal. A widely adopted protocol involves the use of commercially available zinc powder in the presence of lithium chloride (LiCl) in an aprotic polar solvent like tetrahydrofuran (THF). organic-chemistry.org LiCl is believed to facilitate the reaction by breaking down zinc-halide passivating layers on the metal surface and solubilizing the organozinc species as it forms, preventing it from precipitating back onto the zinc surface. nih.govorganic-chemistry.org This method allows the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at moderate temperatures (25-50°C) and is compatible with various functional groups. organic-chemistry.org For instance, 5-bromo-2-iodopyridine can be converted to 5-bromo-2-pyridylzinc iodide by treatment with active zinc in THF. sigmaaldrich.com This highlights the feasibility of selectively generating the C-2 zinc reagent from a dihalopyridine scaffold.

Table 1: Methods for Organozinc Reagent Generation from Halopyridines

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Iodides | Zn powder, LiCl, THF, 25-50°C | Aryl/Heteroarylzinc Iodide | organic-chemistry.org |

| 5-Bromo-2-iodopyridine | Active Zinc, THF | 5-Bromo-2-pyridylzinc Iodide | sigmaaldrich.com |

| Alkyl/Aryl Halides | Riecke Zinc (from ZnCl₂ + K) | Organozinc Reagent | wikipedia.org |

Subsequent Reactions with Electrophiles

Once generated, the organozinc reagent derived from this compound is a potent intermediate for creating new carbon-carbon and carbon-heteroatom bonds. While organozinc compounds are less reactive than their organolithium or Grignard counterparts, which increases their functional group tolerance, their reactivity with electrophiles is typically unlocked through transition-metal catalysis. organicreactions.org

Palladium and copper complexes are commonly used to catalyze these cross-coupling reactions. organicreactions.org For example, heteroarylzinc species can be coupled with various electrophiles, including iodine, allyl bromide, and phenylthio sources, often using a copper catalyst like CuCN·2LiCl to facilitate the reaction. acs.org Negishi coupling, which employs a palladium catalyst, is a powerful tool for coupling organozinc reagents with organic halides. wikipedia.org The functionalized organozinc reagents prepared using the Zn/LiCl method can be efficiently reacted with a range of electrophiles under these catalytic conditions to produce polyfunctional products in high yields. organic-chemistry.org The stability of esters and other sensitive functional groups towards organozinc reagents makes this a highly selective and valuable synthetic strategy. wikipedia.org

Table 2: Examples of Reactions of Heteroarylzinc Reagents with Electrophiles

| Organozinc Precursor | Electrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Heteroarylzinc species | Iodine | - | Iodinated Heteroarene | acs.org |

| Heteroarylzinc species | Allyl bromide | CuCN·2LiCl | Allylated Heteroarene | acs.org |

| Heteroarylzinc species | Phth-SPh | CuCN·2LiCl | Phenylthiolated Heteroarene | acs.org |

Other Functionalization Reactions

Introducing an amino group onto the pyridine ring represents another key transformation. Several strategies exist for the amination of pyridines. The classic Chichibabin reaction involves treating a pyridine with sodium amide to achieve nucleophilic amination, typically at the 2-position. youtube.com However, this reaction often requires high temperatures and can lack generality. nih.gov

More modern and milder approaches have been developed. One such method involves converting the heterocycle into a phosphonium salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate is a versatile precursor to various nitrogen-containing functional groups. This strategy is noted for its high regioselectivity and compatibility with complex molecules. nih.gov Another important method is reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. nih.govyoutube.com This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. youtube.comyoutube.com Specialized reducing agents like sodium cyanoborohydride are often used because they selectively reduce the iminium ion intermediate without affecting less electrophilic carbonyl groups. youtube.com The synthesis of 3-amino-5-bromo-2-iodo-pyridine from 3-amino-5-bromopyridine (B85033) has been reported, demonstrating that the pyridine ring can be successfully functionalized with both an amino group and halogens. nih.gov

Table 3: Selected Amination Strategies for Heterocycles

| Method | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | Sodium Amide (NaNH₂) | 2-Aminopyridine | Nucleophilic amination at C-2; often requires high temperatures. | youtube.com |

| Phosphonium Salt Amination | Phosphine, Sodium Azide | Iminophosphorane (Amine precursor) | High regioselectivity; C-H bond as precursor. | nih.gov |

Direct C-H alkylation of electron-deficient heterocycles like pyridine is effectively achieved through the Minisci reaction. wikipedia.orgnih.gov This reaction involves the addition of a carbon-centered radical to a protonated N-heterocycle. nih.gov The classic Minisci protocol generates alkyl radicals via the oxidative decarboxylation of carboxylic acids using silver nitrate (B79036) and ammonium persulfate. wikipedia.org This method is attractive due to the wide availability of carboxylic acids. scispace.com

In recent years, the field has seen significant advancements, particularly through the use of visible-light photoredox catalysis. nih.gov These modern variants allow the reaction to proceed under much milder conditions and exhibit greater functional group tolerance. nih.gov For example, photocatalytic methods can generate alkyl radicals from sources like alkyl carboxylic acids, boronic acids, or even alcohols, which then add to the heterocycle. scispace.comnih.gov These light-driven protocols are particularly valuable for the late-stage functionalization of complex, pharmaceutically relevant molecules. nih.govnih.gov While the Minisci reaction can sometimes produce regioisomeric mixtures, reaction conditions can be optimized to favor a specific isomer. wikipedia.orgnih.gov

Table 4: Examples of Minisci-Type Alkylation Reactions

| Radical Precursor | Reagents/Conditions | Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Pyridine | Classic conditions; oxidative decarboxylation. | wikipedia.org |

| Carboxylic Acid | [Ir(ppy)₂(dtbbpy)]PF₆, Visible Light | Pyridine N-oxide | Photoredox catalysis; mild, redox-neutral conditions. | nih.gov |

| Arylcarboxylic Acid | Photocatalyst, Brominating Agent | Pyridine | Generation of aryl radicals for addition. | scispace.com |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich arenes like benzene. pearson.compearson.com The ring nitrogen withdraws electron density, activating the ortho (C-2, C-6) and para (C-4) positions for attack by nucleophiles. uci.eduyoutube.com

In a typical SNAr mechanism, the nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring. libretexts.org For this compound, the C-2 position is activated by the adjacent ring nitrogen, making the iodo-substituent a prime site for displacement by a nucleophile. The C-5 bromo-substituent, being meta to the nitrogen, is significantly less reactive in SNAr reactions. uci.edu A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions on activated halopyridines. youtube.com The reactivity of the leaving group can be counterintuitive; fluorine is often the best leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step. youtube.com

Table 5: Reactivity in Nucleophilic Aromatic Substitution (SNAr) on Pyridines

| Position on Pyridine Ring | Reactivity towards SNAr | Reason | Reference |

|---|---|---|---|

| C-2 (ortho) | Activated | The ring nitrogen can stabilize the negative charge in the Meisenheimer complex via resonance. | uci.eduyoutube.com |

| C-4 (para) | Activated | The ring nitrogen can stabilize the negative charge in the Meisenheimer complex via resonance. | uci.eduyoutube.com |

Building Block for Bioactive Molecules

Halogenated pyridines are established as crucial building blocks in the synthesis of a wide array of biologically active compounds. The title compound, this compound, fits squarely within this class, offering multiple points for chemical modification. The presence of both bromine and iodine atoms is particularly significant, as these halogens can enhance biological activity through halogen bonding or by serving as handles for introducing other pharmacologically relevant groups. The benzyloxy group can also influence binding affinity and selectivity for biological targets.

The true value of this compound is realized in its application as an intermediate for pharmaceutical agents. Closely related analogs have been identified as key intermediates in the synthesis of potential anticancer and antiviral drugs. For instance, the structurally similar compound 2-Amino-5-bromo-3-iodopyridine is an irreplaceable intermediate in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.infogoogle.com This highlights the importance of the 5-bromo-iodopyridine core in constructing complex inhibitors that target specific enzymes. The ability to perform sequential cross-coupling reactions at the iodo and bromo positions allows for the precise assembly of the complex pharmacophores required for therapeutic efficacy.

Table 1: Application of Related Pyridine Precursors in Bioactive Molecule Synthesis

| Precursor Compound | Synthesized Bioactive Molecule Class | Therapeutic Area |

| 2-Amino-5-bromo-3-iodopyridine | Tyrosine Kinase Inhibitors ijssst.infogoogle.com | Oncology ijssst.info |

| 2-Amino-5-bromo-3-iodopyridine | CRAC Inhibitors google.com | Autoimmune/Inflammatory Diseases google.com |

| 2-Amino-5-bromo-3-iodopyridine | Fabl Inhibitors google.com | Antibacterial google.com |

| 2-(Benzyloxy)-3-bromo-5-iodopyridine | General Therapeutic Agents | Anticancer, Antiviral |

The utility of halogenated pyridines extends beyond pharmaceuticals into the agrochemical sector. These compounds serve as foundational scaffolds for a variety of herbicides, insecticides, and fungicides. Research has demonstrated that compounds like 5-Bromo-3-iodopyridin-2(1H)-one and 2-Amino-5-bromo-3-iodopyridine are utilized in the production of agrochemicals and farm chemicals, respectively. ijssst.info The strategic placement of halogens on the pyridine ring in this compound makes it an excellent candidate for developing new agrochemical agents, where the halogens can be used to tune the molecule's efficacy, environmental persistence, and mode of action.

Access to Underexplored Chemical Space

One of the significant challenges in modern chemistry is the synthesis of novel molecules with unique three-dimensional structures. Multi-substituted aromatic heterocycles, particularly those with defined and unconventional substitution patterns, are highly sought after. This compound provides a direct route to such molecules, which would be difficult to access through other synthetic pathways.

The synthesis of polysubstituted pyridines, especially with a 2,3,5-substitution pattern, can be complex, often requiring multi-step sequences with poor regioselectivity. The creation of specific halogenated patterns, for instance, can be complicated by the formation of byproducts such as di-brominated species. ijssst.infogoogle.com The compound this compound offers a solution as a pre-functionalized scaffold. The key to its utility lies in the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond. This reactivity difference allows for selective functionalization at the C-2 position while leaving the C-5 bromine intact for a subsequent, different transformation. This orthogonal reactivity is critical for the controlled, regioselective synthesis of highly substituted pyridine derivatives.

The presence of multiple, orthogonally reactive sites on the this compound scaffold makes it an ideal platform for generating chemical libraries for drug discovery and materials science. A common synthetic strategy involves:

A selective cross-coupling reaction at the highly reactive C-2 iodo position.

A second, different coupling reaction at the less reactive C-5 bromo position.

Optional cleavage of the benzyl ether at C-3 to reveal a hydroxyl group, which can be further functionalized.

This stepwise approach allows for the creation of a large number of distinct analogs from a single, common intermediate, accelerating the exploration of structure-activity relationships. For example, the related compound 5-Bromo-2-iodopyridine is used to synthesize a variety of derivatives by transforming the iodo-substituent into organometallic reagents for further reactions. sigmaaldrich.com This principle of sequential functionalization is central to rapid molecular diversification.

Table 2: Potential Reaction Pathways for Molecular Diversification

| Reactive Site | Position | Common Reaction Types | Purpose |

| C-I | C-2 | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig Amination | Introduction of first diversity element (aryl, alkynyl, amino groups) |

| C-Br | C-5 | Suzuki, Buchwald-Hartwig Amination, Cyanation | Introduction of second diversity element |

| O-Benzyl | C-3 | Hydrogenolysis, Acid-catalyzed cleavage | Unmasking of hydroxyl group for further functionalization (etherification, esterification) |

Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that involves introducing chemical modifications at the final steps of a synthetic sequence. anu.edu.auresearchgate.net This approach allows chemists to quickly generate analogs of a lead compound without resorting to de novo synthesis, thereby accelerating the optimization of properties like potency or metabolic stability. nih.govresearchgate.net

While this compound is itself a building block rather than a final complex molecule, its design is perfectly suited for synthetic strategies that embody the principles of LSF. The pre-installed, differentially reactive C-I and C-Br bonds act as versatile handles for late-stage diversification. A synthetic route can be designed where a large, common molecular fragment is first attached at the C-2 position. In the "late stage" of the synthesis, the C-5 position can then be modified to introduce a variety of functional groups to fine-tune the molecule's properties. This ability to selectively functionalize the pyridine core in the presence of other complex functionality is a key advantage offered by this precursor, enabling efficient exploration and optimization of molecular properties. anu.edu.aunih.gov

Detailed Research Findings

While detailed, peer-reviewed synthetic procedures and specific applications for 3-(Benzyloxy)-5-bromo-2-iodopyridine are not extensively documented in readily accessible literature, its utility can be inferred from research on analogous compounds. For example, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), an important intermediate for tyrosine kinase inhibitors, highlights the value of this substitution pattern in medicinal chemistry. harvard.eduwikipedia.org The synthesis of this related compound involves the bromination of 2-aminopyridine (B139424) followed by iodination, demonstrating a viable route to such dihalogenated pyridines. wikipedia.org

The application of similar dihalopyridines in the synthesis of kinase inhibitors underscores the importance of these scaffolds in drug discovery. The ability to perform selective cross-coupling reactions at the more reactive iodine position, followed by further functionalization at the bromine position, allows for the creation of diverse libraries of compounds for biological screening.

Conclusion

Mechanistic Investigations and Computational Analysis of Pyridine Halogenation and Reactivity

Reaction Mechanism Elucidation

The synthesis of polysubstituted pyridines often involves a sequence of reactions, each with its own mechanistic intricacies. For a molecule like 3-(benzyloxy)-5-bromo-2-iodopyridine, the introduction of three different substituents at specific positions necessitates a careful selection of reagents and reaction conditions, guided by a deep understanding of the underlying reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of electron-deficient aromatic rings like pyridine (B92270). dntb.gov.uanih.gov The presence of halogens, which can act as leaving groups, makes SNAr a viable strategy for introducing nucleophiles onto the pyridine core. In the context of synthesizing this compound, SNAr reactions could be involved in the introduction of the benzyloxy group.

The general mechanism for an SNAr reaction on a pyridine derivative involves the attack of a nucleophile at a carbon atom bearing a leaving group. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized when it can be shared by the electronegative nitrogen atom. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

For a dihalogenated pyridine, the regioselectivity of the SNAr reaction is dictated by the ability of the respective positions to stabilize the negative charge of the Meisenheimer complex. The positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack because they can effectively delocalize the negative charge onto the nitrogen atom through resonance. nih.govthieme-connect.de Therefore, in a hypothetical scenario where a 2,5-dihalopyridine is reacted with a benzyl (B1604629) oxide nucleophile, the substitution would preferentially occur at the 2-position.

In a modular approach to synthesizing 2,3,5-trisubstituted pyridines, a sulfone group at the 2-position can be used to activate the 3-position for SNAr with various nucleophiles, including alcohols. This sulfone can then be displaced by another nucleophile. scilit.com This highlights the potential for sequential SNAr reactions in building up complex substitution patterns.

The pyridine nitrogen atom, with its basic lone pair of electrons, plays a pivotal role in modulating the reactivity of the ring. dntb.gov.ua Protonation or coordination of the nitrogen with a Lewis acid, a process known as N-activation, enhances the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. dntb.gov.uanih.gov This strategy is often employed to facilitate reactions that are otherwise sluggish.

N-activation can be achieved through various means:

Protonation: In acidic media, the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt. This positively charged species is significantly more electrophilic than the neutral pyridine.

Lewis Acid Coordination: Lewis acids like boron trifluoride (BF3) can coordinate to the nitrogen atom, which also increases the ring's electrophilicity. acs.org

N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen. This modification activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. researchgate.netmanipal.edu The oxygen can be subsequently removed.

Formation of Pyridinium Salts: Reaction with alkyl halides or other electrophiles can form stable pyridinium salts, which are highly activated towards nucleophilic addition. dntb.gov.uanih.gov

In the context of halogenation, N-activation is crucial. For instance, the halogenation of pyridine N-oxides can proceed under milder conditions compared to the parent pyridine. researchgate.net Furthermore, N-activation can influence the regioselectivity of subsequent functionalization steps by altering the electronic distribution within the ring and by introducing steric hindrance around the nitrogen atom. researchgate.net For example, the use of bulky N-activating groups can direct incoming reagents to positions further away from the nitrogen, such as the 4-position. researchgate.net

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the factors that control selectivity in organic reactions. For complex molecules like this compound, computational methods can provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, stability, and electronic properties of reactants, intermediates, transition states, and products.

For substituted pyridines, DFT studies can be used to:

Calculate molecular properties: This includes bond lengths, bond angles, and dihedral angles, which help in understanding the three-dimensional structure of the molecule.

Determine electronic properties: DFT can be used to calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.

A theoretical study on halo-substituted pyridines using DFT has been conducted to understand their behavior upon electron impact, providing insights into their electronic affinities and dissociation pathways. Such studies are fundamental to understanding the intrinsic properties that govern their reactivity.

A key advantage of computational chemistry is the ability to model the structures and energies of transient species like transition states and reaction intermediates. The transition state is the highest energy point along the reaction coordinate and is critical for determining the rate of a reaction.

In the context of the synthesis of this compound, computational modeling could be used to:

Elucidate reaction pathways: By calculating the energies of various possible transition states and intermediates, the most favorable reaction pathway can be identified. For example, in an SNAr reaction, the structures of the Meisenheimer complexes and the corresponding transition states for their formation and collapse can be modeled.

Determine rate-determining steps: The step with the highest energy transition state is the rate-determining step of the reaction. Identifying this step is crucial for optimizing reaction conditions.

Investigate regioselectivity: By comparing the activation energies for reactions at different positions on the pyridine ring, the observed regioselectivity can be explained and predicted. For instance, the preference for substitution at one position over another can be quantified by comparing the energies of the respective transition states.

Recent advances in machine learning combined with quantum chemistry are making the prediction of transition state structures even faster and more accessible.

The regioselectivity of reactions on substituted pyridines is a result of a delicate balance between steric and electronic effects. researchgate.net Computational analysis provides a powerful means to dissect these contributions.

Electronic Effects: The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient. thieme-connect.de Substituents can either enhance or mitigate this effect. The benzyloxy group at the 3-position in the target molecule is expected to be an electron-donating group through resonance, while the bromine at the 5-position and iodine at the 2-position are electron-withdrawing through induction but can also have some electron-donating character through their lone pairs. DFT calculations can quantify the net electronic effect of these substituents on the electron density at each carbon atom of the ring.

Steric Effects: The size of the substituents can influence the accessibility of different reaction sites. The bulky benzyloxy group and the large iodine atom can sterically hinder the approach of reagents to the adjacent positions. Computational models can quantify this steric hindrance by calculating steric energies or by visualizing the steric bulk around the molecule.

In the halogenation of pyridines, for example, the interplay of steric and electronic effects is critical in determining the position of halogenation. Computational studies on the halogenation of substituted pyridines have shown that both the electronic nature of the substituents and steric clashes in the transition state contribute to the observed selectivity.

Stability and Reactivity of Halonium Cations and Pyridine-Dihalogen Adducts

Halonium ions, which feature a positively charged halogen center, and pyridine-dihalogen adducts are key intermediates in many pyridine halogenation reactions. Their stability and reactivity are subjects of extensive study. For all four halogens, pyridine-based halonium ions of the type [bis(pyridine)X]⁺ or [(pyridine)X]⁺ are known. nih.gov

For iodine, the bis(pyridine)iodonium(I) salt, often referred to as Barluenga's reagent, is a well-characterized and widely used compound in organic synthesis for halogenation and oxidation. nih.gov The mono(pyridine)iodonium(I) cation has also been identified. nih.gov Similarly, bis(pyridine)bromonium(I) and N-fluoropyridinium cations are known and utilized as halogenating agents. nih.gov The isolation and solid-state structural evidence for mono- and bis(pyridine)chloronium cations have also been reported, highlighting their role in halogenation chemistry. nih.gov

The formation and stability of these species are influenced by the electronic properties of the pyridine ring. For instance, electron-rich pyridines, such as 2,6-lutidine, can induce the disproportionation of elemental chlorine to form a stable bis(2,6-lutidine)chloronium(I) cation and a trichloride (B1173362) anion. nih.gov In contrast, unsubstituted pyridine forms a 1:1 adduct with dichlorine (py·Cl₂). nih.gov

Computational studies have provided significant insight into the nature of these intermediates. The interaction between pyridine and dihalogens can lead to the formation of charge-transfer (CT) adducts. DFT calculations have shown that CT-adducts can form at either the nitrogen donor or the tellurium atom in a pyridine-containing tellurophene (B1218086) system, with the adducts at the tellurium being significantly stronger. The stability of these adducts is also dependent on the nature of the halogen atoms involved.

The reactivity of these intermediates is a key aspect of their chemistry. Halogen bonding plays a crucial role in the crystal packing and reactivity of halonium cations. nih.gov The positive charge on the pyridine ring in halogenopyridinium cations increases the likelihood of the halogen atom participating in a halogen bond, a factor that modulates their reactivity.

Selectivity Determinants in Pyridine Functionalization

The direct functionalization of pyridine C-H bonds is a highly sought-after transformation, but achieving selectivity is a significant challenge due to the intrinsic electronic properties of the heterocycle. rsc.org The development of selective methods is crucial for the synthesis of complex pyridine-containing molecules. acs.org

Factors Governing Chemo- and Regioselectivity

The chemo- and regioselectivity of pyridine functionalization are governed by a combination of electronic and steric factors. The pyridine ring is electron-deficient, which makes it generally unreactive towards electrophilic aromatic substitution (EAS) but more susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgwikipedia.org

Electronic Effects:

Electrophilic Substitution: The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. wikipedia.orgquora.com Resonance structures show that the C-3 (and C-5) position is the most electron-rich, making it the preferred site for electrophilic attack, although harsh reaction conditions are often required. wikipedia.orgyoutube.com Conversely, the C-2, C-4, and C-6 positions are electron-deficient.

Nucleophilic Substitution: The electron-deficient C-2 and C-4 positions are susceptible to attack by nucleophiles. wikipedia.orguci.edu The resulting anionic intermediate (a Meisenheimer complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. uci.edu SNAr reactions are therefore favored at the ortho and para positions relative to the nitrogen. uci.edu

Substituent Effects: Existing substituents on the pyridine ring exert their own directing effects. Electron-donating groups (EDGs) can activate the ring and influence the position of subsequent functionalization, while electron-withdrawing groups (EWGs) further deactivate the ring but can be exploited to direct substitution. nih.gov For example, in 3,4-pyridyne intermediates, an electron-withdrawing substituent can polarize the aryne triple bond, governing the regioselectivity of nucleophilic additions. nih.gov

Steric Effects:

Steric hindrance from substituents can block or disfavor reaction at adjacent positions. This can be a critical factor in controlling regioselectivity, sometimes overriding electronic preferences. acs.org For instance, in the deoxidative substitution of pyridine N-oxides, both steric and electronic effects of substituents influence the reaction outcome. acs.org

Computational studies have revealed that steric interactions between a departing phosphine (B1218219) group and pyridyl substituents are most pronounced during C-P bond cleavage, accounting for differences in reactivity between 2- and 3-substituted pyridines in certain halogenation reactions. nih.gov

Influence of Reagents and Conditions on Reaction Pathways

The choice of reagents and reaction conditions can dramatically alter the reaction pathway and, consequently, the selectivity of pyridine functionalization. By modifying these parameters, chemists can often overcome the inherent reactivity patterns of the pyridine ring to achieve desired outcomes.

Influence of Reagents:

Designed Reagents: The development of specialized reagents is a powerful strategy. For example, designed heterocyclic phosphine reagents can be installed at the 4-position of pyridines to form phosphonium (B103445) salts, which are then displaced by halides to achieve highly selective 4-halogenation. nih.gov

Catalysts and Lewis Acids: The addition of a Lewis acid can activate the pyridine ring by coordinating to the nitrogen atom. acs.org However, this can also deactivate the ring towards electrophilic attack. youtube.com In some cases, the combination of a transition metal catalyst and a Lewis acid can achieve high regioselectivity. For instance, a Ni/AlMe₃ catalyst system can lead to C-2 dienylation of pyridines. acs.org

Temporary Modifying Groups: A reaction sequence involving ring-opening to form acyclic Zincke imine intermediates temporarily transforms the electron-deficient pyridine into a series of polarized alkenes. chemrxiv.orgchemrxiv.orgnih.gov These intermediates undergo highly regioselective halogenation under mild conditions before a ring-closing step, providing access to 3-halopyridines that are difficult to obtain via traditional EAS. chemrxiv.orgchemrxiv.orgnih.gov

Influence of Conditions:

pH Switching: The pH of the reaction medium can be a powerful tool for controlling selectivity. In one study, oxazino pyridine intermediates were shown to undergo meta-C-H functionalization under neutral conditions, but switching to acidic conditions protonated the intermediate, leading to a switch in reactivity and highly para-selective functionalization. nih.gov

Electrolytic Cell Type: In electrocarboxylation of pyridines with CO₂, the regioselectivity can be tuned by changing the type of electrolytic cell. A divided cell favors C5-carboxylation, while an undivided cell promotes C4-carboxylation, demonstrating a profound conditional influence on the reaction pathway. researchgate.net

The following table illustrates how the choice of reagent can direct the regioselective alkylation of pyridines.

| Pyridine Substrate | Reagent System | Position of Alkylation | Key Factor | Reference |

|---|---|---|---|---|

| Pyridine | 1,1-diborylalkanes + MeLi | C4 | Tetrameric alkyllithium cluster favors C4 attack. | nih.gov |

| Pyridine | 1,1-diborylalkanes + s-BuLi in THF | C2 | Dimeric alkyllithium cluster in coordinating solvent favors C2 attack. | nih.gov |

| Pyridine N-oxides | Titanacyclopropanes | C2 | Preferential reaction of titanacyclopropane at the C2 position of the N-oxide. | |

| Pyridine with Maleate Blocking Group | Carboxylic Acid Donors / Minisci Conditions | C4 | Blocking group directs radical alkylation to the C4 position. | chemrxiv.org |

This second table demonstrates how reaction conditions can switch functionalization selectivity on the same type of intermediate.

| Intermediate | Condition | Position of Functionalization | Mechanism/Rationale | Reference |

|---|---|---|---|---|

| Oxazino Pyridine | Neutral | meta (C3/C5) | Reaction proceeds through the neutral, dearomatized intermediate. | nih.gov |

| Oxazino Pyridine | Acidic | para (C4) | Intermediate is transformed into a pyridinium salt, switching reactivity to the para position. | nih.gov |

| Pyridine | Electrochemical Carboxylation (Divided Cell) | C5 | Pathway proceeds via a radical anion intermediate. | researchgate.net |

| Pyridine | Electrochemical Carboxylation (Undivided Cell) | C4 | Pathway involves a 1,4-dihydropyridine (B1200194) intermediate. | researchgate.net |

Analytical Methodologies for Pyridine Synthesis and Functionalization Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(Benzyloxy)-5-bromo-2-iodopyridine, both ¹H and ¹³C NMR would be employed to confirm the substitution pattern on the pyridine (B92270) ring and the presence of the benzyloxy group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and benzene (B151609) rings, as well as the methylene (B1212753) protons of the benzyloxy group. Based on the analysis of related structures, the following proton chemical shifts (δ) can be anticipated:

Benzylic Protons (CH₂): A singlet appearing around 5.0-5.5 ppm.

Aromatic Protons (Phenyl group): A multiplet in the range of 7.3-7.5 ppm, integrating to five protons.

Pyridine Ring Protons: Two distinct doublets are expected for the two protons on the pyridine ring. The proton at the C4 position would likely appear further downfield than the proton at the C6 position due to the deshielding effects of the adjacent substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton of the molecule. The anticipated chemical shifts for the carbon atoms of this compound would be influenced by the electronegativity of the substituents. Key expected signals include:

Benzylic Carbon (CH₂): A signal around 70-75 ppm.

Pyridine Ring Carbons: The carbon atoms attached to the iodine (C2) and bromine (C5) would be significantly shifted. The C-I bond would likely place the C2 signal at a lower field, while the C-Br bond would shift the C5 signal. The remaining pyridine carbons (C3, C4, C6) would resonate at distinct positions, confirming the substitution pattern.

Phenyl Ring Carbons: Signals corresponding to the six carbons of the benzene ring would be observed in the aromatic region of the spectrum.

A summary of expected NMR data, inferred from related compounds, is presented in the table below.

| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Carbon (¹³C) Signal | Expected Chemical Shift (ppm) |

| Benzylic (CH₂) | ~5.3 | Benzylic (CH₂) | ~72 |

| Phenyl (Ar-H) | 7.3-7.5 | Phenyl (Ar-C) | 127-136 |

| Pyridine H-4 | ~7.8 | Pyridine C-2 (C-I) | ~90 |

| Pyridine H-6 | ~8.2 | Pyridine C-3 (C-OBn) | ~155 |

| Pyridine C-4 | ~125 | ||

| Pyridine C-5 (C-Br) | ~110 | ||

| Pyridine C-6 | ~150 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉BrINO), high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

The calculated monoisotopic mass of this compound is approximately 390.89 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at this m/z value. A key feature of the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with almost equal intensity, separated by two mass units.

Furthermore, fragmentation patterns observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for this molecule might include the loss of the benzyl (B1604629) group, the bromine atom, or the iodine atom, leading to the formation of characteristic fragment ions.

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₁₂H₉⁷⁹BrINO⁺ | ~390.89 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₁₂H₉⁸¹BrINO⁺ | ~392.89 | Molecular ion with ⁸¹Br |

| [M-C₇H₇]⁺ | C₅H₂BrINO⁺ | ~299.84 | Loss of the benzyl group |

| [M-Br]⁺ | C₁₂H₉INO⁺ | ~311.98 | Loss of the bromine atom |

| [M-I]⁺ | C₁₂H₉BrNO⁺ | ~263.99 | Loss of the iodine atom |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

In a reversed-phase setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the nonpolar benzyloxy and halogen substituents, this compound is expected to be well-retained on a C18 column.